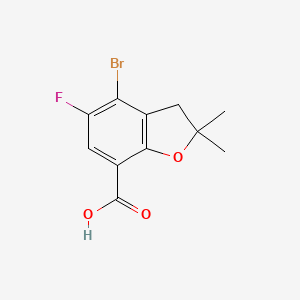
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is a synthetic organic compound with the molecular formula C11H10BrFO3. This compound is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 5th position, and a carboxylic acid group at the 7th position on a benzofuran ring system. The compound also contains two methyl groups at the 2nd position, making it a dimethyl derivative.
Vorbereitungsmethoden
The synthesis of 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid typically involves multi-step organic synthesis techniques. One common method involves the bromination and fluorination of a benzofuran precursor, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitutions and functional group transformations. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its functional groups and substitutions.
Medicine: Research into potential pharmaceutical applications may involve studying the compound’s interactions with biological targets and its potential therapeutic effects.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interactions with specific molecular targets. The presence of the bromine and fluorine atoms, as well as the carboxylic acid group, allows the compound to participate in various biochemical pathways. These interactions can affect enzyme activity, receptor binding, and other cellular processes. The exact pathways and molecular targets depend on the specific context of its use in research or therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid include other halogenated benzofuran derivatives and carboxylic acid-containing compounds. For example:
4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol: A similar compound with a hydroxyl group instead of a carboxylic acid group.
5-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid: A compound with a similar structure but lacking the bromine atom.
Eigenschaften
Molekularformel |
C11H10BrFO3 |
|---|---|
Molekulargewicht |
289.10 g/mol |
IUPAC-Name |
4-bromo-5-fluoro-2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO3/c1-11(2)4-6-8(12)7(13)3-5(10(14)15)9(6)16-11/h3H,4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
PVIUSGJBXIZMIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(O1)C(=CC(=C2Br)F)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,2'S,4R,4'R)-4,4'-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide)](/img/structure/B14916494.png)

![Imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B14916500.png)

![7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14916507.png)
![2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14916514.png)


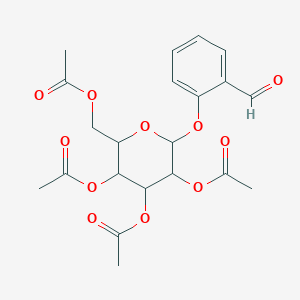
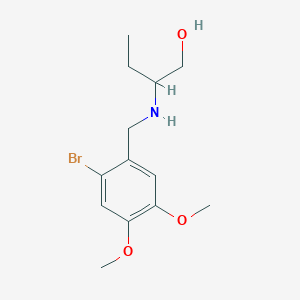
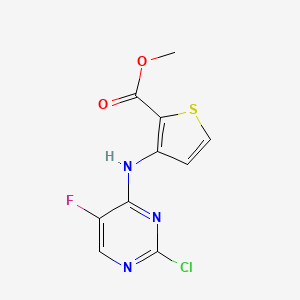
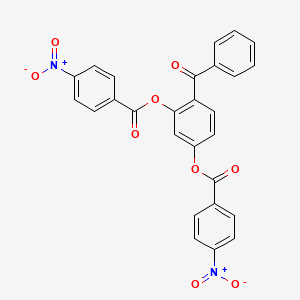
![2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B14916565.png)
